molecular formula C14H13NO3S B5698953 N-(2-benzoylphenyl)methanesulfonamide

N-(2-benzoylphenyl)methanesulfonamide

Cat. No. B5698953
M. Wt: 275.32 g/mol
InChI Key: ISIPOHXRGVOHNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-benzoylphenyl)methanesulfonamide and its derivatives involves various chemical strategies, including the use of N-acylation reagents. A study by Kondo et al. (2000) developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, which exhibited good chemoselectivity as N-acylation reagents (Kondo et al., 2000).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been detailed in several studies, highlighting the conformation of the N—H bond and its relation to the benzene ring. Gowda et al. (2007) analyzed various dichlorophenyl methanesulfonamide derivatives, revealing that the amide H atom is positioned on one side of the benzene ring plane, with the methanesulfonyl group on the opposite side, a feature common among methanesulfonanilides (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonamides, including this compound, participate in various chemical reactions. Sakamoto et al. (1988) demonstrated the use of N-(2-halophenyl)methanesulfonamides in a one-step synthesis of 1-methylsulfonyl-indoles, showcasing the compound's versatility in synthetic organic chemistry (Sakamoto et al., 1988).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various chemical processes. The studies by Gowda et al. provide insights into the crystalline structures of these compounds, highlighting the importance of intermolecular interactions, such as hydrogen bonding, in determining their physical properties (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties of this compound are closely related to its functional groups and molecular structure. The presence of the methanesulfonamide group contributes to its reactivity in N-arylation reactions and its role as a hydrogen bond donor in various chemical interactions. Rosen et al. (2011) highlighted the efficiency of methanesulfonamide in Pd-catalyzed cross-coupling reactions, emphasizing its utility in avoiding genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Scientific Research Applications

Molecular Structure and Biological Activity

N-(2-benzoylphenyl)methanesulfonamide, along with its derivatives, has been studied for its molecular structure and potential biological activity. Research has shown that these compounds exhibit specific conformations and bond parameters, which may be significant in their biological interactions. For instance, in N-(2,4-Dichlorophenyl)methanesulfonamide, the N—H bond is positioned in a way that is readily accessible to receptor molecules during biological activity (Gowda, Foro, & Fuess, 2007). This positioning is similar across other methanesulfonanilides, suggesting a common feature in their biological action.

Chemical Reactivity and Synthesis

The chemical reactivity and synthesis pathways of compounds like this compound are also a significant area of research. For example, studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have explored their potential as chemoselective N-acylation reagents (Kondo, Sekimoto, Nakao, & Murakami, 2000). These studies provide insights into the synthesis and potential applications of similar compounds in chemical reactions.

Photophysical Properties

Research into the photophysical properties of related compounds has revealed interesting applications. For instance, fluorescent 2,5-dibenzoxazolylphenols and related compounds, prepared using methanesulfonamido groups, display promising excited state intramolecular proton-transfer fluorescence (Kauffman & Bajwa, 1993). This suggests potential applications in areas like photonics or as fluorescence markers in biological research.

Nucleophilic Substitution Reactions

The study of nucleophilic substitution reactions involving compounds like this compound offers insights into new synthetic pathways. For example, vicarious nucleophilic substitutions of hydrogen in certain methanesulfonamides have been observed (Lemek, Groszek, & Cmoch, 2008). This research expands the understanding of how these compounds can be utilized in synthetic chemistry.

Molecular Recognition

Molecular recognition is another area where these compounds show potential. Studies on the recognition of dicarboxylic acids by guanidine derivatives of methanesulfonamides indicate the ability of these compounds to form complexes with specific substrates, which can have applications in catalysis and material science (Yan-xing, 2004).

Future Directions

Future research could focus on the synthesis of new derivatives of “N-(2-benzoylphenyl)methanesulfonamide” and their potential applications. For instance, a new synthetic approach to phenylmethanesulfonamide derivatives on the basis of phenyl-N-(2,2,2-trichloroethylidene)-methanesulfonamide has been reported . Further studies could also explore the potential of “this compound” in various biological and medicinal applications.

properties

IUPAC Name

N-(2-benzoylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-19(17,18)15-13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIPOHXRGVOHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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